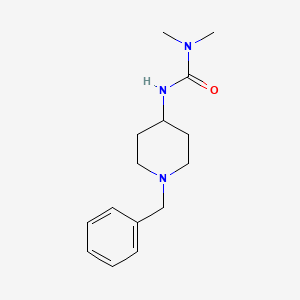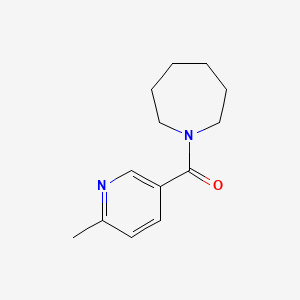
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea (BDU) is a compound that has gained significant attention due to its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been found to increase the release of dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the central nervous system. However, one limitation is that this compound has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the study of this compound in animal models of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the potential use of this compound as a therapeutic agent for these disorders should be explored further.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its ability to cross the blood-brain barrier and its anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea can be synthesized through a multi-step process starting with the reaction of 4-piperidone with benzyl chloride to form N-benzylpiperidin-4-one. This intermediate is then reacted with dimethylamine to form N-benzyl-4-(dimethylamino) piperidine, which is further reacted with phosgene and methylamine to form this compound.
Applications De Recherche Scientifique
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea has been found to have potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been found to have potential as a treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.
Propriétés
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15(19)16-14-8-10-18(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYVWFMMLZNAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



